4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide
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Description
4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H15ClN4O4S and its molecular weight is 466.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can influence cellular processes. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to the modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Properties
CAS No. |
1251687-72-5 |
---|---|
Molecular Formula |
C22H15ClN4O4S |
Molecular Weight |
466.9 |
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
InChI Key |
AJTRLWKBJRUGBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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